(5Z)-2-(4-bromoanilino)-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one
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Overview
Description
2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE is a complex organic compound that features a thiazole ring, a bromophenyl group, and a methylsulfanylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE typically involves multiple steps. One common method includes the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form an intermediate, which is then cyclized to produce the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(4-Bromophenyl)-thiazol-2-amine: Shares the thiazole and bromophenyl groups but lacks the methylsulfanylphenyl group.
Thiosemicarbazone derivatives: Similar in structure but with different substituents and functional groups.
Uniqueness
2-[(4-BROMOPHENYL)IMINO]-5-{(Z)-1-[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-1,3-THIAZOLAN-4-ONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H13BrN2OS2 |
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Molecular Weight |
405.3 g/mol |
IUPAC Name |
(5Z)-2-(4-bromophenyl)imino-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13BrN2OS2/c1-22-14-8-2-11(3-9-14)10-15-16(21)20-17(23-15)19-13-6-4-12(18)5-7-13/h2-10H,1H3,(H,19,20,21)/b15-10- |
InChI Key |
FXVIGUIYDFATFM-GDNBJRDFSA-N |
Isomeric SMILES |
CSC1=CC=C(C=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Canonical SMILES |
CSC1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)Br)S2 |
Origin of Product |
United States |
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